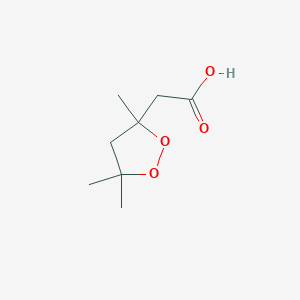
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is a chemical compound known for its unique structure and properties. It features a dioxolane ring, which is a five-membered ring containing two oxygen atoms.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid typically involves the acetalization of aldehydes or ketones with ethylene glycol. This reaction is catalyzed by acids and results in the formation of the dioxolane ring . The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale acetalization processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions .
Analyse Des Réactions Chimiques
Types of Reactions: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The dioxolane ring can participate in substitution reactions, where one of the substituents is replaced by another group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
(3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor or active pharmaceutical ingredient.
Industry: It is utilized in the production of polymers, resins, and other industrial materials
Mécanisme D'action
The mechanism of action of (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The dioxolane ring can act as a reactive site, facilitating various chemical transformations. The compound’s effects are mediated through its ability to form stable complexes with other molecules, influencing biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
1,3-Dioxolane: A related compound with a similar ring structure but different substituents.
2,2-Dimethyl-1,3-dioxolane: Another dioxolane derivative with distinct chemical properties.
Uniqueness: (3,5,5-Trimethyl-1,2-dioxolan-3-yl)acetic acid is unique due to its specific substituents and the resulting chemical behavior. Its trimethyl groups confer distinct steric and electronic properties, making it valuable for specific applications in synthesis and research .
Propriétés
Numéro CAS |
175410-42-1 |
|---|---|
Formule moléculaire |
C8H14O4 |
Poids moléculaire |
174.19 g/mol |
Nom IUPAC |
2-(3,5,5-trimethyldioxolan-3-yl)acetic acid |
InChI |
InChI=1S/C8H14O4/c1-7(2)5-8(3,12-11-7)4-6(9)10/h4-5H2,1-3H3,(H,9,10) |
Clé InChI |
CNVUHQZEKYMJJV-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(OO1)(C)CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[6-(Benzyloxy)pyridin-2-yl]-4,6-dimethylpyrimidine](/img/structure/B12566393.png)

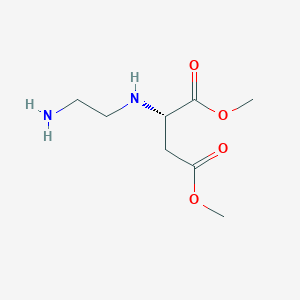
![4-Acetyl-5-(4-methylanilino)-1,6-dihydro[1,1'-biphenyl]-3(2H)-one](/img/structure/B12566409.png)
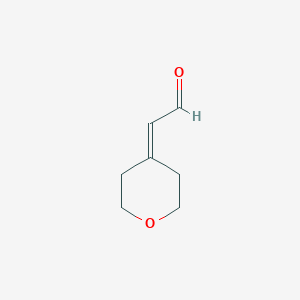
![4,4'-[Pentane-1,5-diylbis(oxy)]bis(3,5-dimethoxybenzaldehyde)](/img/structure/B12566416.png)
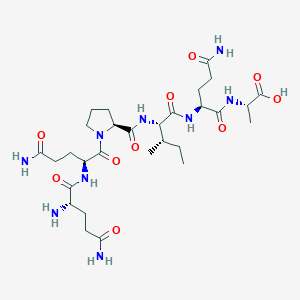
![(2,3-Dihydro-1H-naphtho[2,1-b]thiopyran-1-ylidene)hydrazine](/img/structure/B12566434.png)

![6-(Furan-2-yl)-3-(3-nitrophenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12566444.png)
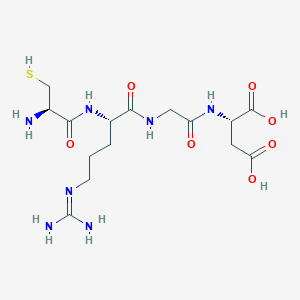


![4-{[2-(1H-Indol-5-yl)-4-oxo-1,4-dihydroquinolin-8-yl]oxy}butanoic acid](/img/structure/B12566461.png)
